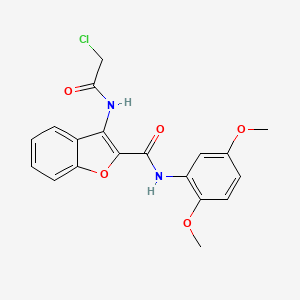

![molecular formula C20H17NO4S B2605745 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097882-74-9](/img/structure/B2605745.png)

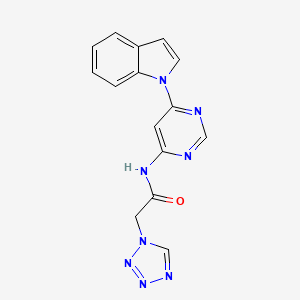

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including furan, thiophene, and benzofuran . These moieties are common in many biologically active compounds and drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would contain the five-membered heterocyclic rings of furan and thiophene, as well as the fused ring system of benzofuran .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the furan and thiophene rings might undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, compounds containing imidazole rings are often amphoteric and highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Reactivity

Research on compounds similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide often explores their synthesis and chemical reactivity. For instance, Aleksandrov et al. (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide, highlighting methodologies that could potentially apply to our compound of interest. The synthesis involved coupling reactions and treatment with P2S5 for thioamide formation, which could be relevant for incorporating thiophene units into similar structures (Aleksandrov & El’chaninov, 2017). Moreover, studies like that by Zhang et al. (2017) on the photoinduced direct oxidative annulation of furan and thiophene derivatives underscore the potential for creating complex molecules through innovative reactions, possibly applicable to the synthesis of compounds like this compound (Zhang et al., 2017).

Biological Activities

The exploration of biological activities is a significant aspect of research on furan and thiophene derivatives. Studies on related compounds, such as C-thioribonucleosides analogs to tiazofurin, provide insights into potential antitumor and enzyme inhibition activities. For instance, Franchetti et al. (2000) reported on the synthesis and biological evaluation of furanthiofurin and thiophenthiofurin, highlighting their potential for cytotoxicity against certain cancer cell lines and the inhibition of specific enzymes, suggesting possible research directions for similar compounds (Franchetti et al., 2000).

Potential Applications in Medicinal Chemistry

The structural complexity of this compound implies its potential utility in designing molecules with specific biological activities. Research on benzofuran derivatives, like those by Ohemeng et al. (1994), which investigated the inhibition of 5-lipoxygenase, provides a foundation for understanding how modifications in the furan and thiophene moieties might influence biological activities, potentially leading to novel therapeutics (Ohemeng et al., 1994).

Mechanism of Action

Target of Action

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide” contains furan and thiophene rings, which are common structures in many biologically active compounds . These structures can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Compounds containing furan and thiophene rings can have diverse modes of action, including interactions with enzymes, receptors, or DNA .

Biochemical Pathways

Without specific studies, it’s hard to say which biochemical pathways “this compound” might affect. Furan and thiophene derivatives are known to be involved in a wide range of biological activities .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-23-16-6-2-5-13-11-17(25-19(13)16)20(22)21-12-14(15-7-3-9-24-15)18-8-4-10-26-18/h2-11,14H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNSHYNQJGUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

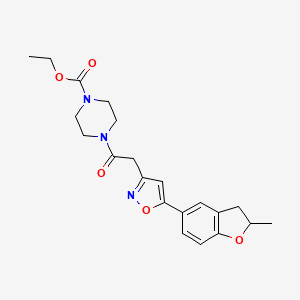

![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)

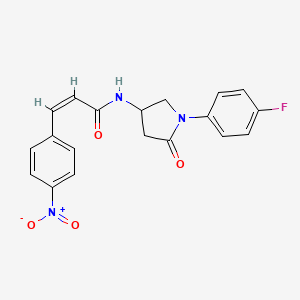

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2605663.png)

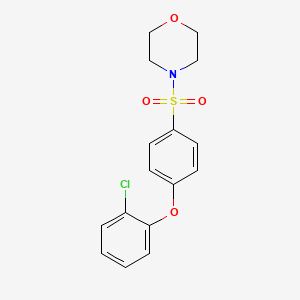

![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)

![N-[4-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2605669.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)

![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2605683.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2605685.png)